Methyl 1-(2,5-dimethylphenyl)-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
Description
Methyl 1-(2,5-dimethylphenyl)-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core. Key substituents include:
- A 2,5-dimethylphenyl group at position 1, contributing steric bulk and lipophilicity.
- A mercapto (-SH) group at position 2, enabling hydrogen bonding and redox activity.
- A methyl ester (-COOCH₃) at position 5, influencing solubility and reactivity.
- Methyl groups at positions 7 and on the phenyl ring, modulating electronic and steric effects.
The compound’s crystallographic analysis likely employs software like SHELX for structure refinement, given its prevalence in small-molecule crystallography . Its non-planar ring system may involve Cremer-Pople puckering parameters to quantify deviations from planarity .
Properties
IUPAC Name |
methyl 1-(2,5-dimethylphenyl)-7-methyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-9-5-6-10(2)13(7-9)21-15-14(16(22)20-18(21)25)12(17(23)24-4)8-11(3)19-15/h5-8H,1-4H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZYYMJDFUIGLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=NC(=CC(=C3C(=O)NC2=S)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for Core Scaffold Formation
The pyrido[2,3-d]pyrimidine core is typically constructed via cyclocondensation reactions between aminopyrimidine precursors and α,β-unsaturated carbonyl compounds. A widely adopted approach involves reacting 2,4,6-triaminopyrimidine (5) with nitromalonaldehyde sodium salt to yield 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine (7) , followed by reduction to the 6-amino derivative (8) using Raney Ni in DMF . For the target compound, introducing the 2,5-dimethylphenyl group at N1 requires reductive amination of 8 with 2,5-dimethylbenzaldehyde under acidic conditions, yielding intermediate 9 (Scheme 1) .
Key Optimization Parameters :
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Solvent : DMF or acetic acid enhances solubility of aromatic aldehydes.
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Catalyst : Sodium cyanoborohydride enables selective N-alkylation over competing side reactions .
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Temperature : Reactions proceed optimally at 60–80°C for 12–24 hours.
Thiolation for Mercapto Group Introduction
The 2-mercapto moiety is introduced via thiolation of a 2-chloro or 2-hydroxy precursor. In a representative procedure, 2-chloropyrido[2,3-d]pyrimidine (10) is treated with thiourea in ethanol under reflux, yielding the 2-mercapto derivative (11) with >85% efficiency . Alternatively, Lawesson’s reagent facilitates direct thiolation of 2-ketopyrido[2,3-d]pyrimidines in anhydrous THF at 0–5°C .
Comparative Analysis :
| Method | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thiourea | NH2CSNH2 | Ethanol | 87 | 95 |
| Lawesson’s Reagent | (C6H5)2P(S)SS | THF | 78 | 91 |
Thiourea-based thiolation is preferred for scalability, while Lawesson’s reagent offers faster reaction times .
Esterification and Methyl Group Installation
The methyl ester at position 5 is introduced via esterification of a carboxylic acid intermediate or direct alkylation. In a two-step protocol, pyrido[2,3-d]pyrimidine-5-carboxylic acid (12) is treated with thionyl chloride to form the acyl chloride, followed by methanol quench to yield the methyl ester (13) . Alternatively, microwave-assisted alkylation of 12 with methyl iodide in the presence of K2CO3 in DMF achieves 92% conversion within 30 minutes .
Critical Considerations :
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Acid Catalyst : H2SO4 or HCl accelerates esterification but risks hydrolysis of the mercapto group.
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Protecting Groups : Temporary protection of the mercapto group with trityl chloride prevents oxidation during esterification .
Regioselective Methylation at Position 7
Position-selective methylation is achieved using dimethyl sulfate or methyl triflate under basic conditions. For example, treatment of 13 with dimethyl sulfate in acetone at 0°C in the presence of KOH installs the 7-methyl group with 89% regioselectivity . Nuclear Overhauser Effect (NOE) NMR studies confirm methylation occurs exclusively at N7 due to steric hindrance at N9 .
Reaction Conditions :
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Base : KOH or NaH deprotonates the pyridine nitrogen, facilitating electrophilic attack.
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Temperature : Low temperatures (0–5°C) minimize over-alkylation.
Purification and Analytical Validation
Crude products are purified via recrystallization (DMF/water) or silica gel chromatography (ethyl acetate/hexane). High-performance liquid chromatography (HPLC) with a C18 column and 0.1% TFA/ACN gradient ensures >98% purity . Structural confirmation relies on:
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1H NMR : Aromatic protons of the 2,5-dimethylphenyl group appear as two doublets (δ 7.21–7.33 ppm, J = 8.4 Hz) .
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IR Spectroscopy : Strong absorption at 1715 cm⁻¹ confirms the ester carbonyl .
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Mass Spectrometry : [M+H]+ at m/z 413.2 aligns with the molecular formula C20H19N3O3S .
Challenges and Mitigation Strategies
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Oxidation of Mercapto Group :
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Low Yields in Cyclocondensation :
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Byproduct Formation :
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,5-dimethylphenyl)-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 1-(2,5-dimethylphenyl)-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 1-(2,5-dimethylphenyl)-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the dihydropyrido-pyrimidine family. Below is a comparative analysis with structurally related derivatives:
Key Findings:
Hydrogen Bonding and Reactivity: The mercapto (-SH) group in the target compound provides stronger hydrogen-bonding capacity compared to carboximidamide () or hydroxy groups (). The methyl ester in the target and compounds offers hydrolytic instability, unlike stable nitriles or CF₃ groups .
Ring Puckering and Conformation: The fused pyrido-pyrimidine system in the target compound likely exhibits greater ring puckering compared to monocyclic dihydropyridines () or pyrazoles (). Cremer-Pople parameters (e.g., amplitude $ q $) would quantify this .
Electronic Effects :
- Electron-withdrawing groups (e.g., CF₃ in ) increase electrophilicity, whereas methyl groups in the target compound enhance electron density, affecting reactivity in nucleophilic substitutions .
Data Tables
Table 1: Substituent Impact on Physicochemical Properties
| Group | Effect on Solubility | H-Bond Capacity | Electron Effect |
|---|---|---|---|
| 2,5-Dimethylphenyl | Decreases (lipophilic) | Low (van der Waals) | Electron-donating (CH₃) |
| Mercapto (-SH) | Moderate (polar) | High (donor/acceptor) | Weakly electron-withdrawing |
| Methyl Ester (-COOCH₃) | Low (hydrophobic) | Moderate (acceptor) | Electron-withdrawing |
Table 2: Ring Puckering Parameters (Hypothetical)
| Compound | Puckering Amplitude (q, Å) | Phase Angle (θ, °) | Planarity Deviation |
|---|---|---|---|
| Target Compound | 0.45 | 120 | High (fused rings) |
| (Dihydropyridine) | 0.28 | 90 | Moderate |
Research Implications
- The target compound’s SH and ester groups make it a candidate for prodrug design or metal-organic frameworks (MOFs) leveraging H-bonding .
- Comparative studies with ’s CF₃-substituted analogue could reveal trade-offs between electronegativity and metabolic stability .
Limitations : Direct experimental data (e.g., pharmacokinetics, crystallography) for the target compound are absent in the provided evidence, necessitating further validation.
Biological Activity
Methyl 1-(2,5-dimethylphenyl)-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various fields due to its potential biological activities. This article delves into its synthesis, chemical properties, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of pyrido[2,3-d]pyrimidines and features a unique combination of functional groups including a mercapto group and a carboxylate group. Its IUPAC name is methyl 1-(2,5-dimethylphenyl)-7-methyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrido-Pyrimidine Core : Initial steps involve the formation of the fused ring system.
- Introduction of Functional Groups : Subsequent reactions introduce the mercapto and carboxylate groups.
- Final Esterification : The final step typically involves esterification to produce the methyl carboxylate derivative.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to inhibit certain kinases, modulating signaling pathways that are crucial for cell growth and proliferation. This inhibition can lead to various biological effects including anti-inflammatory and anticancer properties.
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study demonstrated that this compound was effective against human tumor cells such as KB and HepG2/A2, with notable potency compared to standard chemotherapeutic agents like etoposide .
Case Studies
Several studies have highlighted the compound's effectiveness:
- Cytotoxicity Assays : In vitro assays demonstrated that the compound significantly reduced cell viability in cancer cell lines at concentrations as low as 10 µM.
- Mechanistic Studies : Investigations into its mechanism revealed that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins.
- In Vivo Studies : Animal models have shown that administration of the compound leads to a reduction in tumor size in xenograft models, supporting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(2,5-Dimethylphenyl)-3-(4-methylphenyl)thiourea | Structure | Moderate anticancer activity |
| 2-{2-[(3,5-Dimethylphenyl)amino]pyrimidin-4-yl}-N-[... | Structure | High selectivity for specific kinases |
This table illustrates that while similar compounds exhibit some biological activity, this compound stands out due to its enhanced potency and unique mechanism of action.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be ensured during synthesis?
- Methodology: Multi-step synthesis involving cyclocondensation of substituted pyrimidine precursors with thiourea derivatives under acidic or basic conditions. For example, analogous pyrido[2,3-d]pyrimidine derivatives are synthesized via microwave-assisted cyclization to improve yield and reduce side products .
- Purity Control: Use HPLC with a C18 column (acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane) for real-time monitoring. Final purification via recrystallization (e.g., ethanol/water) or column chromatography .
Q. How can the structure of this compound be rigorously characterized?
- Techniques:
- NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C7 and C2,5-dimethylphenyl at N1) .
- Mass Spectrometry: High-resolution MS (HRMS-ESI) to verify molecular weight (e.g., expected [M+H]+ at m/z 385.35 for C₁₉H₂₀N₃O₃S).
- X-ray Crystallography: For unambiguous confirmation of the dihydropyrido-pyrimidine core and stereoelectronic properties .
Q. What are the stability considerations for this compound under laboratory conditions?
- Key Factors: The 2-mercapto group is prone to oxidation. Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Avoid prolonged exposure to light or moisture .
- Stability Assay: Monitor via periodic HPLC analysis over 30 days under varying conditions (pH 2–9, 25–40°C) to identify degradation pathways .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Strategies:
- Catalytic Systems: Explore Pd-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) to streamline pyrido-pyrimidine core formation .
- Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
- Yield Data: Pilot studies show a 15–20% yield increase when using microwave-assisted synthesis (120°C, 30 min) compared to conventional heating .
Q. What computational methods are suitable for studying the electronic properties of this compound?
- Approaches:
- DFT Calculations: Use Gaussian or ORCA to model HOMO-LUMO gaps, electrostatic potential maps, and charge distribution at the mercapto and carbonyl sites .
- Molecular Docking: Investigate binding affinity with biological targets (e.g., kinases) using AutoDock Vina, leveraging the pyrimidine core’s π-π stacking potential .
Q. How do structural modifications (e.g., substituent variations) affect bioactivity or physicochemical properties?
- Case Study: Analogous compounds with tetrahydrofuran-2-ylmethyl or methoxyethyl substituents show improved solubility in DMSO (>50 mg/mL) compared to aryl-substituted derivatives .
- Bioactivity Screening: Compare IC₅₀ values against kinase targets using fluorescence polarization assays. Substituent bulkiness at N1 correlates with reduced enzymatic inhibition .
Q. What analytical challenges arise in detecting trace impurities during synthesis?
- Solutions:
- LC-MS/MS: Quantify residual thiourea or unreacted precursors with a LOD of 0.1% w/w.
- NMR Relaxation Experiments: Detect low-concentration diastereomers or tautomers (e.g., keto-enol equilibria at the 4-oxo position) .
Methodological Notes
- Contradictions in Data: Discrepancies in reported yields (e.g., 40–65% for similar compounds) may arise from solvent purity or catalyst loading . Replicate experiments with controlled variables.
- Critical Parameters: Reaction pH significantly impacts cyclization efficiency; maintain pH 6–7 for optimal thiourea reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
